(2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
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Overview
Description
(2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a diethylamino group, a nitrophenyl group, and a prop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-(diethylamino)benzaldehyde and 4-nitrobenzaldehyde.
Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile depends on its application:
Pharmacological Effects: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Fluorescent Probes: The compound’s conjugated system allows it to absorb and emit light, making it useful for imaging and detection applications.
Comparison with Similar Compounds
(2E)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile: The E-isomer of the compound, which may have different physical and chemical properties.
4-(diethylamino)benzaldehyde: A precursor in the synthesis of the compound.
4-nitrobenzaldehyde: Another precursor in the synthesis.
Uniqueness:
Structural Features: The Z-configuration of the double bond in (2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile imparts unique steric and electronic properties compared to its E-isomer.
Applications: The combination of the diethylamino and nitrophenyl groups makes this compound particularly useful in applications requiring specific electronic and photophysical properties.
Properties
Molecular Formula |
C19H19N3O2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
(Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C19H19N3O2/c1-3-21(4-2)18-9-5-15(6-10-18)13-17(14-20)16-7-11-19(12-8-16)22(23)24/h5-13H,3-4H2,1-2H3/b17-13+ |
InChI Key |
YMWFRCAEIRJPOI-GHRIWEEISA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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